molecular formula C22H28N2O6S B6971840 N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide

N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide

Cat. No.: B6971840
M. Wt: 448.5 g/mol
InChI Key: INAXRZURTJXKLB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-4-29-18-8-6-17(7-9-18)23-31(26,27)20-10-5-16(2)21(13-20)22(25)24-14-19(15-24)30-12-11-28-3/h5-10,13,19,23H,4,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXRZURTJXKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N3CC(C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide likely involves multiple steps, including the formation of the azetidine ring, sulfonamide linkage, and the incorporation of ethoxy and methoxy groups. Typical synthetic routes may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: This step involves the reaction of a sulfonyl chloride with an amine group.

    Incorporation of Substituents: Ethoxy and methoxy groups can be introduced through etherification reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents could target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or in studying biological pathways.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might inhibit enzymes by mimicking the substrate or binding to the active site. The molecular targets and pathways would be specific to the biological system being studied.

Comparison with Similar Compounds

Conclusion

This compound is a complex and potentially versatile compound with applications across various scientific fields

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